Pentaphenylbenzene

Description

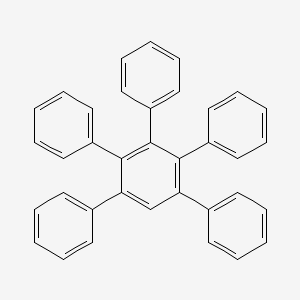

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentakis-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H26/c1-6-16-27(17-7-1)32-26-33(28-18-8-2-9-19-28)35(30-22-12-4-13-23-30)36(31-24-14-5-15-25-31)34(32)29-20-10-3-11-21-29/h1-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULFJTZPJNNMQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50310681 | |

| Record name | Sexiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50310681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18631-82-8 | |

| Record name | NSC230294 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sexiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50310681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTAPHENYLBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Pentaphenylbenzene and Its Derivatives

Classic Synthetic Routes and Refinements

The synthesis of pentaphenylbenzene has been approached through several methods, with the Diels-Alder reaction being a cornerstone. Refinements and alternative pathways have also been developed to improve efficiency and access to novel derivatives.

Diels-Alder Cycloaddition Reactions (e.g., Tetracyclone with Phenylacetylene)

The most common and well-established method for synthesizing this compound is the [4+2] Diels-Alder cycloaddition reaction between tetraphenylcyclopentadienone (B147504), commonly known as tetracyclone, and phenylacetylene (B144264). cdnsciencepub.comvt.edu This reaction proceeds through the formation of a bicyclic adduct, which is unstable and readily extrudes carbon monoxide to yield the aromatic this compound ring. vt.edu The reaction is typically carried out at elevated temperatures, often in a high-boiling solvent like toluene (B28343) or diphenyl ether, or even under neat conditions. cdnsciencepub.comacs.org

The versatility of the Diels-Alder approach allows for the synthesis of various substituted pentaphenylbenzenes by using appropriately functionalized alkynes. cdnsciencepub.com For instance, the reaction of tetracyclone with substituted phenylacetylenes (PhC≡CY) has been investigated, with reaction rates increasing as the substituent Y becomes more electron-withdrawing (e.g., in the order of CH₃, CH₂OH, CO₂CH₃, CHO). researchgate.net This observation is consistent with the established mechanisms of the Diels-Alder reaction. researchgate.net Similarly, reacting tetracyclone with 1-bromo-2-phenylacetylene in refluxing toluene yields 1-bromo-2,3,4,5,6-pentaphenylbenzene. cdnsciencepub.com

Alternative Synthetic Pathways (e.g., via 7-Borabicyclo[2.2.1]heptadiene)

An alternative, though less common, synthetic route to this compound involves the use of a 7-borabicyclo[2.2.1]heptadiene derivative. cdnsciencepub.com This pathway proceeds by treating the 7-borabicyclo[2.2.1]heptadiene with methyllithium, followed by aqueous hydrolysis of the resulting anionic intermediate to afford this compound. cdnsciencepub.com Another approach reported in the literature involves the thermal rearrangement of heptaphenyl-7-borabicyclo[2.2.1]heptadiene to form heptaphenylborepin, showcasing the utility of boron-containing bicyclic compounds in the synthesis of highly substituted aromatic systems. mdpi.com

Targeted Functionalization and Derivatization Strategies

The functionalization of the this compound core is crucial for tuning its properties and for its integration into more complex molecular structures. Strategies have been developed for introducing a wide range of substituents and for creating organometallic complexes and larger architectures.

Synthesis of C₆Ph₅X Systems (e.g., X = H, Br, CO₂H, CO₂R, C≡CPh, cis-BrC=C(Br)Ph, 2-bornenyl, ferrocenyl)

A diverse array of functionalized this compound derivatives, denoted as C₆Ph₅X, has been synthesized and characterized. cdnsciencepub.com These syntheses often leverage the Diels-Alder reaction with a functionalized alkyne or involve post-synthesis modification of a pre-formed this compound derivative.

| Functional Group (X) | Synthetic Precursor/Method | Reference |

| H | Diels-Alder reaction of tetracyclone and phenylacetylene. | cdnsciencepub.com |

| Br | Diels-Alder reaction of tetracyclone and 1-bromo-2-phenylacetylene. | cdnsciencepub.com |

| CO₂H | Carboxylation of lithiated bromothis compound with dry ice. | cdnsciencepub.com |

| CO₂R (e.g., R = Ethyl) | Reaction of lithiated bromothis compound with ethyl chloroformate. | cdnsciencepub.com |

| C≡CPh | Diels-Alder reaction of tetracyclone and 1,4-diphenyl-1,3-butadiyne. | cdnsciencepub.com |

| cis-BrC=C(Br)Ph | Bromination of 1-phenylethynyl-2,3,4,5,6-pentaphenylbenzene. | cdnsciencepub.com |

| 2-bornenyl | Neat, flame-heated reaction of tetracyclone and 2-(phenylethynyl)-isoborneol. | cdnsciencepub.com |

| Ferrocenyl | Characterized by X-ray crystallography. | cdnsciencepub.com |

For example, 1-bromo-2,3,4,5,6-pentaphenylbenzene can be prepared in good yield by the reaction of tetraphenylcyclopentadienone with 1-bromo-2-phenylacetylene. cdnsciencepub.com This bromo-derivative serves as a versatile intermediate. It can be converted to pentaphenylbenzoic acid by treatment with butyllithium (B86547) followed by quenching with dry ice. cdnsciencepub.com Ester derivatives, such as ethyl pentaphenylbenzoate, can be synthesized by reacting the lithiated intermediate with ethyl chloroformate. cdnsciencepub.com

The synthesis of more complex derivatives has also been achieved. 1-Phenylethynyl-2,3,4,5,6-pentaphenylbenzene is formed by heating tetracyclone with 1,4-diphenyl-1,3-butadiyne. cdnsciencepub.com This derivative can be further functionalized, for instance, by reaction with bromine to yield 1-(1′,2′-Z-dibromo-2′-phenyl)vinyl-2,3,4,5,6-pentaphenylbenzene. cdnsciencepub.com A sterically demanding derivative, 1-(2-bornenyl)-2,3,4,5,6-pentaphenylbenzene, was prepared by heating tetracyclone and 2-(phenylethynyl)-isoborneol neat. cdnsciencepub.com The incorporation of a ferrocenyl group has also been reported, leading to C₆Ph₅X systems where X is ferrocenyl. cdnsciencepub.com

Preparation of Organometallic this compound Complexes (e.g., Chromium, Cobalt, Rhenium, Platinum)

The this compound scaffold can act as a ligand for various transition metals, leading to the formation of organometallic complexes with interesting properties.

The reaction of this compound with chromium hexacarbonyl yields two distinct (η⁶-C₆Ph₅H)Cr(CO)₃ complexes. cdnsciencepub.commdpi.com In one isomer, the chromium tricarbonyl moiety is coordinated to the central benzene (B151609) ring, while in the other, it is attached to one of the peripheral ortho-phenyl rings. cdnsciencepub.commdpi.com

The synthesis of platinum complexes has also been explored. A terpyridine ligand functionalized with a pentaphenylphenyl group has been synthesized and reacted with a platinum precursor to form a cationic [Pt(TPPPB)Cl]Cl complex. acs.orgacs.orgnih.gov This complex exhibits interesting vapochromic behavior, changing color upon exposure to certain organic vapors. acs.orgacs.orgnih.gov

Furthermore, rhenium(I) carbonyl complexes have been prepared using ligands that incorporate this compound units attached to aniline (B41778) groups, which resulted in a red-shift of the emission bands. acs.orgresearchgate.net Cobalt complexes have also been synthesized, for example, by reacting a cobalt precursor with 2-ethynylpyridine (B158538) ligands, which can then be used to build larger, trans-spanning bidentate pyridine (B92270) ligands. utc.edu

Incorporation into Larger Molecular Architectures (e.g., Perylene-Pentaphenylbenzenes, Nanosized Polyphenylene Dendrimers)

The rigid and bulky nature of the this compound unit makes it an excellent building block for the construction of larger, shape-persistent molecular architectures such as polyphenylene dendrimers.

A facile divergent synthesis of monodisperse polyphenylene dendrimers with diameters ranging from 21 to 55 Å has been developed. rsc.orgrsc.org This method utilizes a [2+4] cycloaddition-deprotection sequence with tetraphenylcyclopentadienone as the monomer and a tetraethynylbiphenyl as the core. rsc.orgrsc.org The dense packing of the benzene rings in higher generation dendrimers limits their conformational freedom, leading to shape-persistent nanostructures. rsc.orgrsc.org These dendrimers can be functionalized with various groups, such as amino or carboxyl groups, allowing for further modifications, for instance, the attachment of peptides. rug.nl

This compound units have also been incorporated into other large conjugated systems. For example, tetradecaphenyl-p-terphenyl has been synthesized via a double Diels-Alder reaction of a diyne with tetracyclone. researchgate.net

Advanced Reaction Conditions and Catalysis in this compound Synthesis

The synthesis of this compound and its derivatives often relies on sophisticated reaction conditions and advanced catalytic systems to achieve high yields and selectivity. Modern synthetic methodologies have moved beyond classical thermal conditions to incorporate a range of catalysts and optimized reaction parameters that facilitate the construction of these sterically demanding molecules. Key strategies include the use of transition metal catalysts, Lewis acids, and innovative reaction technologies such as microwave irradiation.

The Diels-Alder reaction is a cornerstone in the synthesis of polysubstituted benzenes, including this compound. The reactivity in these cycloaddition reactions can be significantly enhanced through catalysis. Lewis acids, for example, can activate the dienophile, lowering its LUMO energy and accelerating the reaction. Similarly, transition metal catalysts, particularly palladium complexes, have proven to be highly effective in facilitating the cross-coupling reactions necessary to build the polyphenyl framework.

Recent advancements have also focused on improving reaction efficiency and sustainability. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net This technique has been successfully applied to various cycloaddition and cross-coupling reactions relevant to this compound synthesis. nih.govresearchgate.netijpsjournal.com

The choice of catalyst, solvent, temperature, and reaction time are all critical parameters that must be carefully optimized to achieve the desired outcome. The following tables provide an overview of various catalytic systems and reaction conditions employed in the synthesis of this compound and related derivatives, highlighting the impact of these factors on reaction efficiency and product yield.

Detailed research findings have demonstrated the efficacy of various catalytic approaches. For instance, palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, are instrumental in forming the carbon-carbon bonds between the phenyl rings. The selection of the palladium source, ligand, and base is crucial for achieving high yields. For example, the use of Pd(OAc)₂ with a suitable phosphine (B1218219) ligand in a solvent like toluene has been shown to be effective for C-H/C-S coupling reactions to form complex aromatic systems. nih.gov

Furthermore, the Diels-Alder cycloaddition, a key reaction for forming the central benzene ring of this compound, can be significantly influenced by the reaction conditions. While thermal conditions are often employed, the use of catalysts can lead to milder reaction conditions and improved yields. For example, the synthesis of N,N-diethylaminothis compound via a Diels-Alder reaction with subsequent CO extrusion was achieved in diglyme (B29089) at 180 °C.

Microwave-assisted synthesis has also been shown to be a valuable tool. In the synthesis of functionalized naphthalenes via an intramolecular dehydrogenative Diels-Alder reaction, microwave irradiation at 180 °C led to complete product formation in as little as 30 minutes with high to quantitative yields, demonstrating a significant rate enhancement over conventional heating. nih.gov

The following data tables summarize selected research findings on the synthesis of this compound and its derivatives under various advanced reaction conditions.

Table 1: Palladium-Catalyzed Synthesis of Polysubstituted Aromatic Derivatives

| Catalyst System | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ / 2,6-Me₂C₆H₃CO₂H | 2-(Methylthio)biphenyl derivative | Toluene | 130 | 18 | 87 | nih.gov |

| Pd₂(dba)₃·CHCl₃ / Xantphos | Imine, 2-bromopyridine, o-trimethylsilylphenyl triflate, CO | Benzene/Acetonitrile | 80 | 4 (then RT, 24h) | 65 | rsc.org |

| Pd(OAc)₂ / Cu(OAc)₂ | Cyclic 1,3-dicarbonyl, Alkenyl bromide | Toluene | 120 | - | 49-87 | mdpi.com |

| PdCl₂(CH₃CN)₂ / CuCl₂ | 1,3-Dicarbonyl, Alkenyl bromide | Dioxane | 80 | - | 94 | mdpi.com |

Interactive Data Table 1: Palladium-Catalyzed Synthesis

Table 2: Diels-Alder Synthesis of Polysubstituted Benzenes and Related Compounds

| Diene | Dienophile | Catalyst/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Tetraphenylcyclopentadienone | N,N-diethylaminopropyne | Thermal | Diglyme | 180 | 12 h | 7 (for N,N-diethylaminothis compound) | - |

| Styrenyl derivative | Alkyne (intramolecular) | Microwave | - | 180 | 30 min | High to quantitative | nih.gov |

| 2-Phenyl-2-phosphinin-4(1H)-one 2-oxide | 2,3-Dimethylbutadiene | Microwave | Toluene | 110-120 | - | 94 | mdpi.com |

| 3-Acylamino-2H-pyran-2-one | Ethyl vinyl ether | Microwave, DBU | Acetonitrile | 120 | - | ~71 (for aromatic product) | chim.it |

Interactive Data Table 2: Diels-Alder Synthesis

Structural Characterization and Conformational Analysis of Pentaphenylbenzene Systems

Single Crystal X-ray Diffraction Studies of Pentaphenylbenzene

Analysis of the crystal structure shows that the central benzene (B151609) ring is slightly distorted to alleviate the steric strain imposed by the five bulky phenyl substituents. Current time information in Chatham County, US. This distortion is evident in the internal C-C-C bond angles of the central ring, which deviate from the ideal 120° of a perfect hexagon. For instance, the angles at the C1, C2, and C6 positions are 123.3°, 118.2°, and 118.7°, respectively, while the other three angles remain close to 120°. Current time information in Chatham County, US. This flattening at the C1 position, where the sole hydrogen atom resides, is a mechanism to minimize steric repulsions between the adjacent phenyl rings. Current time information in Chatham County, US.

The bond distances within the central ring also exhibit slight variations. The C1-C2 and C1-C6 bonds have an average length of 1.387 Å, whereas the other four bonds in the ring are slightly longer, with an average length of 1.409 Å. Current time information in Chatham County, US.

| Parameter | Value | Description |

|---|---|---|

| C-C-C Angle at C1 | 123.3° | Angle at the hydrogen-substituted carbon. |

| C-C-C Angle at C2 | 118.2° | Angle at a phenyl-substituted carbon adjacent to C1. |

| C-C-C Angle at C6 | 118.7° | Angle at a phenyl-substituted carbon adjacent to C1. |

| Average C1-C2/C1-C6 Bond Length | 1.387 Å | Average length of bonds adjacent to the hydrogen-substituted carbon. |

| Average Other C-C Bond Length | 1.409 Å | Average length of the remaining four bonds in the central ring. |

Conformational Features and Molecular Topologies

The conformation of this compound is characterized by the specific orientations of its peripheral phenyl rings relative to the central core, which are governed by the need to minimize severe steric repulsions.

Peripheral Phenyl Ring Orientations and Twist Angles

Unlike hexaphenylbenzene (B1630442), which typically adopts a propeller-like geometry with its peripheral rings twisted at an average angle of about 75°-79° relative to the central ring, this compound exhibits a more complex and less uniform pattern of phenyl ring orientations. molaid.com The phenyl groups positioned ortho and meta to the central ring's hydrogen atom adopt dihedral angles of approximately 57° ± 1°. In contrast, the para phenyl ring is twisted more significantly, with a dihedral angle of 73° to the central ring. molaid.com

In derivatives such as 1-phenylethynyl-2,3,4,5,6-pentaphenylbenzene, two unique molecules were found in the asymmetric unit, with the phenyl rotors adopting a consecutive series of dihedral angles (from C2 to C6) of 68°, 61°, 70°, 56°, and 61°. molaid.com This demonstrates that even subtle changes to the substituent can alter the conformational landscape.

Influence of Steric Bulk on Conformational Preferences

The orientation of the peripheral rings in C₆Ph₅X systems is highly sensitive to the steric bulk of the 'X' substituent. molaid.comnih.gov A clear correlation has been established: as the steric demand of the 'X' group increases, it forces the ortho phenyl rings to twist further out of the plane of the central ring. This effect is transmitted through the meta rings to the para ring, whose twist angle tends to respond inversely. molaid.com

For example, in 1-bromo-2,3,4,5,6-pentaphenylbenzene, the bulky bromine atom causes the ortho phenyl rings to be twisted by about 77° in opposite directions. molaid.com An even more pronounced effect is seen in 1-ferrocenyl-2,3,4,5,6-pentaphenylbenzene. Here, the bulky ferrocenyl group disrupts any propeller-like conformation, leading to an incremental progression of twist angles for the substituents from C1 to C6: 51° (ferrocenyl), 64°, 70°, 81°, 89°, and 120°, respectively. molaid.comresearchgate.net

| Compound (C₆Ph₅X) | Angle at C2 (ortho) | Angle at C3 (meta) | Angle at C4 (para) | Angle at C5 (meta) | Angle at C6 (ortho) |

|---|---|---|---|---|---|

| This compound (X=H) | ~56° | ~58° | 73° | ~58° | ~56° |

| 1-Bromo-pentaphenylbenzene (X=Br) | ~77° | - | - | - | ~77° |

| 1-Ferrocenyl-pentaphenylbenzene (X=Fc) | 64° | 70° | 81° | 89° | 120° |

Core Distortion and Non-Planar Topologies

The significant steric hindrance among the contiguous phenyl groups makes a planar conformation for this compound energetically impossible. This crowding forces both the distortion of the central benzene ring and the twisting of the peripheral rings, resulting in a well-defined non-planar molecular topology. Current time information in Chatham County, US.acs.org As detailed in section 3.1, X-ray diffraction data for this compound confirms the distortion of the central core, with C-C-C angles ranging from 118.2° to 123.3° and non-uniform C-C bond lengths. Current time information in Chatham County, US. This inherent structural strain is a hallmark of polyphenylated benzenes and is crucial to their properties. Current time information in Chatham County, US.acs.org

Intermolecular Interactions and Crystal Packing Motifs

The non-planar, propeller-like shape of this compound and its analogues significantly influences how they pack in the solid state. Their structures inherently limit conjugation and disfavor the strong intermolecular π-π stacking interactions that are common for planar aromatic molecules. acs.org

Metallophilic Interactions in Metal Complexes

This compound and its derivatives can act as ligands, coordinating with metal centers to form complexes that exhibit noteworthy structural features, including metallophilic interactions. These interactions, which are weak, non-covalent attractions between closed-shell heavy metal atoms, play a crucial role in the supramolecular assembly and photophysical properties of these complexes. wikipedia.orgnih.gov

A notable example involves a platinum(II) complex incorporating a 1-terpyridyl-2,3,4,5,6-pentaphenylbenzene (TPPPB) ligand. nih.govacs.org This complex, [Pt(TPPPB)Cl]Cl, demonstrates vapochromic behavior, changing color from red to green upon exposure to certain organic vapors. nih.govacs.org Single-crystal X-ray diffraction studies have revealed the structural basis for this phenomenon, which is directly linked to the presence and disruption of metallophilic interactions. nih.govacs.org

In its red form, the complex features stacked square-planar Pt(II) centers with Pt···Pt separations of 3.2981(14) Å and 3.3427(14) Å. nih.govacs.org These distances are shorter than the sum of the van der Waals radii of platinum, indicating the presence of d⁸-d⁸ metallophilic interactions. These interactions lead to a metal-metal-to-ligand charge transfer (MMLCT) excited state, which is responsible for the red emission. nih.govacs.org

Upon exposure to vapors like methylene (B1212753) chloride, the crystal packing is altered. In the resulting green form, the Pt···Pt separations increase significantly to 3.9092(9) Å and 4.5483(11) Å. nih.govacs.org At these distances, the metallophilic interactions are disrupted. This leads to a shift in the electronic properties, with the emission now originating from a more localized metal-to-ligand charge transfer (MLCT) excited state, resulting in the observed green color. nih.govacs.org The disruption of these weak Pt···Pt bonds by volatile organic compounds (VOCs) highlights the delicate nature of metallophilic interactions and their influence on the material's properties. nih.govacs.org

Interactive Data Table: Pt···Pt Distances in [Pt(TPPPB)Cl]Cl Complex

| Form | Pt···Pt Separation 1 (Å) | Pt···Pt Separation 2 (Å) | Metallophilic Interaction |

|---|---|---|---|

| Red (5-R) | 3.2981(14) | 3.3427(14) | Present |

Hydrogen Bonding Patterns in Derivatives (e.g., Pentaphenylbenzoic Acid Dimers)

Carboxylic acid derivatives of this compound, such as pentaphenylbenzoic acid, can form dimers through hydrogen bonding between their carboxyl groups. researchgate.net This is a common structural motif for carboxylic acids, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a stable, centrosymmetric dimer. researchgate.netresearchgate.net

The formation of these hydrogen-bonded dimers is an exothermic process and a dominant feature in the solid-state structures of many carboxylic acids. researchgate.netdtu.dk The strength of these hydrogen bonds can be influenced by substituents on the aromatic ring. researchgate.net Theoretical studies on substituted benzoic acid dimers show that electron-releasing groups tend to form more stable hydrogen bonds. researchgate.net

Interactive Data Table: Hydrogen Bonding in Carboxylic Acid Dimers

| Compound Family | Interaction Type | Key Feature | Influence of Substituents |

|---|---|---|---|

| Benzoic Acids | O-H···O Hydrogen Bonds | Formation of centrosymmetric dimers. researchgate.netresearchgate.net | Steric bulk can force non-planar dimer conformations. researchgate.net |

| Substituted Benzoic Acids | O-H···O Hydrogen Bonds | Dimer stability affected by electronic nature of substituents. researchgate.net | Electron-releasing groups generally increase H-bond stability. researchgate.net |

Atropisomerism and Chiral Recognition in this compound Derivatives

Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual conformers. This phenomenon is a source of axial chirality and is well-documented in sterically hindered biaryl systems. slideshare.net

In the context of this compound, derivatives can be designed to exhibit atropisomerism. The bulky this compound scaffold can act as a significant steric impediment, restricting the rotation of other appended groups. If a this compound unit is connected to another large, non-symmetric group via a single bond, the barrier to rotation around this bond could be substantial enough to result in stable atropisomers.

The synthesis of such chiral derivatives opens the door to applications in chiral recognition. rsc.orgrsc.org Chiral molecules can selectively interact with other chiral species, a principle that is fundamental to many biological processes and has applications in enantioselective catalysis and separation science. rsc.org A supramolecular approach, where non-covalent interactions are used to induce chirality, is a powerful strategy. torvergata.it For instance, chiral effectors can be combined with achiral molecules to create a chiral environment. torvergata.it

While specific examples of chiral recognition using this compound derivatives are not extensively detailed in the provided context, the structural principles suggest their potential. A chiral this compound derivative, possessing a well-defined three-dimensional structure due to atropisomerism, could serve as a host molecule. The specific shape and arrangement of the phenyl rings would create a chiral pocket or surface capable of differentiating between the enantiomers of a guest molecule through diastereomeric non-covalent interactions. The synthesis of such systems, for example by introducing functional groups capable of hydrogen bonding or metal coordination onto one of the atropisomeric forms, would be a key step toward developing novel chiral sensors or catalysts. rsc.orgmdpi.com

Spectroscopic Investigations of Pentaphenylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For complex, sterically crowded molecules like pentaphenylbenzene, NMR provides critical data on the chemical environment of each nucleus.

¹H and ¹³C NMR Characterization

The ¹H and ¹³C NMR spectra of this compound and its substituted variants are characterized by a complex series of signals in the aromatic region, typically between 7.0 and 8.0 ppm for ¹H NMR and 120 to 150 ppm for ¹³C NMR. The precise chemical shifts and multiplicities of these signals are determined by the electronic effects and spatial arrangement of the five phenyl rings.

In a typical ¹³C NMR spectrum of a this compound derivative, multiple distinct signals appear for the quaternary and protonated carbons of the central and peripheral phenyl rings, reflecting the molecule's complex symmetry and the varied electronic environments. scienceopen.comresearchgate.net The chemical shifts are generally reported in parts per million (ppm) relative to a standard, and the data is often acquired in solvents like deuterated chloroform (B151607) (CDCl₃). acs.orgmdpi.com

Table 1: Illustrative NMR Data for a this compound-based Compound Note: This table presents representative data for a derivative to illustrate typical chemical shift ranges. Actual values for this compound may vary.

| Nucleus | Chemical Shift (δ) ppm | Description |

| ¹H | 7.0 - 7.8 | Multiplets, aromatic protons |

| ¹³C | 125 - 132 | CH groups in phenyl rings |

| ¹³C | 138 - 145 | Quaternary carbons in phenyl rings |

This data is generalized from typical values for polyphenyl systems.

Dynamic NMR Studies of Conformational Dynamics

Dynamic NMR (DNMR) spectroscopy is a powerful method for investigating time-dependent molecular processes, such as conformational changes and restricted bond rotation. nih.gov In molecules like this compound, the steric hindrance among the numerous phenyl groups can restrict their rotation. Variable-temperature (VT) NMR studies are particularly insightful for probing these dynamic behaviors. cdnsciencepub.comacs.org

At low temperatures, the rotation of the phenyl rings may become slow on the NMR timescale, leading to the observation of distinct signals for chemically non-equivalent protons or carbons that would otherwise be averaged out at room temperature. As the temperature is increased, the rate of rotation increases, causing these distinct signals to broaden and eventually coalesce into a single, time-averaged signal. cdnsciencepub.com

Studies on sterically crowded molecules, such as ferrocenyl-penta-(β-naphthyl)benzene, a derivative analogous to this compound, have used VT-NMR to reveal the existence of multiple diastereoisomers at low temperatures due to slowed rotation of the naphthyl groups. cdnsciencepub.com Similarly, dynamic processes in large polyphenylene dendrimers built from this compound units have been studied using molecular dynamics simulations, which indicate that the molecules have a persistent shape with limited conformational freedom due to the dense packing of benzene (B151609) rings. rsc.org These techniques provide crucial information on the energy barriers and rates of conformational interconversion. cdnsciencepub.comrsc.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. msu.edulibretexts.org For highly conjugated systems like this compound, the absorption spectra are dominated by π-π* transitions of the aromatic rings. researchgate.netresearchgate.net

The UV-Vis spectrum of this compound typically shows strong absorption bands in the ultraviolet region. The position and intensity of these bands, referred to as absorption maxima (λmax), are characteristic of the molecule's extended π-system. The degree of conjugation and the presence of substituents can significantly influence these absorption characteristics. For instance, extending the conjugation or adding certain functional groups can cause a bathochromic (red) shift to longer wavelengths. sci-hub.se

Table 2: Representative UV-Vis Absorption Data for Perylene-Pentaphenylbenzene Hybrids Note: This table shows data for derivatives where this compound is a substituent, illustrating its influence on absorption properties.

| Compound | Absorption Max (λmax) | Solvent |

| 1,6-Perylene-PPB | 564 nm | DCM |

| 1,7-Perylene-PPB | 540 nm | DCM |

Data sourced from a study on perylene-pentaphenylbenzene hybrids. sci-hub.se

Fluorescence and Photoluminescence Spectroscopy

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. researchgate.net This phenomenon includes fluorescence (rapid emission from a singlet excited state) and phosphorescence (slower emission from a triplet excited state).

Emission Properties and Quantum Yields

Many highly conjugated aromatic compounds, including derivatives of this compound, are fluorescent. After being excited to a higher electronic state by absorbing UV light, they relax to a lower state by emitting light, typically at a longer wavelength than the absorbed light (a phenomenon known as the Stokes shift). rsc.org

The efficiency of this emission is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. rsc.orgnih.gov For derivatives like perylene-pentaphenylbenzene hybrids, the position of the this compound substituent on the perylene (B46583) core significantly impacts the emission color and Stokes shift. sci-hub.se For example, different regioisomers can exhibit distinct fluorescence, such as green or yellow, with varying Stokes shifts. sci-hub.se

Table 3: Illustrative Fluorescence Emission Data for Perylene-Pentaphenylbenzene (PPB) Hybrids

| Compound | Emission Max (λem) | Stokes Shift | Fluorescence Color |

| 1,6-Perylene-PPB | 612 nm | 48 nm | Red |

| 1,7-Perylene-PPB | 639 nm | 96 nm | Red |

| PDI-PPB Isomer 1 | 533 nm | 40 nm | Green |

| PDI-PPB Isomer 2 | 550 nm | 53 nm | Yellow |

Data sourced from a study on perylene-pentaphenylbenzene hybrids. sci-hub.se

Charge Transfer Excited States (e.g., Intraligand (ILCT), Metal-to-Ligand (MLCT), Metal-Metal-to-Ligand (MMLCT))

In derivatives of this compound, particularly when it acts as a ligand in a metal complex or is substituted with electron-donating and electron-accepting groups, various charge transfer (CT) excited states can arise. These states involve the redistribution of electron density across the molecule upon photoexcitation.

Intraligand Charge Transfer (ILCT): This occurs within a single ligand, typically in molecules containing both electron-donor and electron-acceptor moieties. huji.ac.ilbeilstein-journals.org Upon excitation, an electron moves from the donor part to the acceptor part of the same ligand. For example, in donor-acceptor substituted systems, the excited state can have a significant charge transfer character, leading to a large dipole moment and strong solvatochromic effects, where the emission color changes with solvent polarity. beilstein-journals.org

Metal-to-Ligand Charge Transfer (MLCT): This is a common electronic transition in coordination compounds where an electron is excited from a metal-centered orbital to a ligand-centered orbital. When this compound or its derivatives act as ligands, they can accept an electron from the metal center if they possess suitable low-lying π* orbitals.

Metal-Metal-to-Ligand Charge Transfer (MMLCT): This transition occurs in multinuclear metal complexes and involves the excitation of an electron from a metal-metal bonding orbital to a ligand-centered orbital.

The nature of the excited state (e.g., ILCT, MLCT) dictates the photophysical and photochemical properties of the molecule. Characterizing these states is crucial for designing materials for applications in sensors, solar cells, and photocatalysis. mdpi.commdpi.com The introduction of a bulky, electron-rich this compound unit as a ligand can influence the energy levels of the frontier molecular orbitals and thus affect the nature and energy of these charge transfer states. scispace.com

Aggregation-Induced Emission (AIE) Phenomena and Suppression of Quenching

This compound and its derivatives are notable for their photophysical behaviors, particularly in relation to Aggregation-Induced Emission (AIE). The AIE phenomenon is characterized by molecules that are weakly or non-emissive when dissolved in a good solvent but become highly luminescent in an aggregated state or in a poor solvent. researchgate.netnih.gov This behavior is contrary to the more common aggregation-caused quenching (ACQ), where molecular aggregation leads to a decrease in fluorescence intensity due to the formation of non-radiative excimers or π–π stacking. nih.govnih.gov

The unique, highly twisted, non-planar structure of this compound is a primary contributor to its AIE activity. Research on various polyphenyls has established a clear structure-property relationship: attaching a greater number of phenyl rings to a central benzene core enhances the AIE effect. rsc.org This is attributed to the highly twisted conformation resulting from steric hindrance between the phenyl rings. rsc.orgresearchgate.net In the dissolved state, the multiple phenyl rings can undergo active intramolecular rotations and vibrations, which serve as non-radiative decay pathways for the excited state, thus quenching fluorescence. However, upon aggregation in a poor solvent or in the solid state, these intramolecular motions are physically restricted. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channels, forcing the excited state to decay radiatively and leading to a significant enhancement of fluorescence emission. researchgate.netrsc.org

Unlike many AIE-active molecules (AIEgens) such as tetraphenylethene (TPE), polyphenyls like this compound lack double bonds, which excludes the possibility of E-Z (cis-trans) isomerization as a competing deactivation pathway. rsc.org This simplifies the mechanistic understanding of their AIE behavior and contributes to their enhanced thermal stability. rsc.org The conversion of traditionally ACQ-active fluorophores into AIE-active materials can be achieved by decorating them with AIE-active units. rsc.org Similarly, introducing bulky substituents like this compound onto planar chromophores that typically suffer from ACQ can effectively suppress quenching and induce emission in the solid state. sci-hub.se For instance, attaching sterically demanding this compound groups to perylene diimides (PDIs) successfully eliminates aggregation interactions, confirmed by X-ray analysis, leading to materials with high fluorescence quantum yields. sci-hub.se

The table below summarizes photoluminescence (PL) data for a representative polyphenyl, demonstrating the AIE effect.

| Compound System | State/Solvent | Emission Wavelength (λem, nm) | Fluorescence Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|

| p-Terphenyl | THF Solution | 350 | 64.5% | rsc.org |

| Polyphenyl Aggregates | Aggregated State | Enhanced Emission | Pronounced AEE Effect | rsc.org |

| Perylene-Pentaphenylbenzene (PDI-PPB) | Solid State | Varies by Isomer | Near Unity | sci-hub.se |

Mass Spectrometry (MS) Characterization (e.g., High-Resolution Mass Spectrometry (HRMS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF))

Mass spectrometry is an indispensable analytical tool for the characterization of this compound and its derivatives, providing precise information on their molecular weight and elemental composition. innovareacademics.in Techniques such as High-Resolution Mass Spectrometry (HRMS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are routinely employed to confirm the successful synthesis and purity of these complex molecules. mpg.deresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular mass of a compound with high accuracy, typically to four or more decimal places. measurlabs.comresearchgate.net This precision allows for the unambiguous determination of a molecule's elemental formula. For large, complex structures like this compound dendrimers or functionalized derivatives, HRMS is crucial for verifying that the target compound has been formed, distinguishing it from other species with the same nominal mass but different elemental compositions. researchgate.netnih.gov The high resolution helps in producing distinct fragmentation patterns, which can further aid in structural elucidation. innovareacademics.inresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for analyzing large, non-volatile, and thermally labile molecules such as dendrimers and polymers based on this compound units. mpg.detandfonline.comcardiff.ac.uk In this technique, the analyte is co-crystallized with a matrix material that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to vaporize and transfer charge to the analyte molecules, ionizing them with minimal fragmentation. hawaii.edumdpi.com The ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z). hawaii.edu MALDI-TOF has been used to monitor the progress of reactions involving this compound building blocks and to characterize the resulting nanosized polyphenylene dendrimers. mpg.detandfonline.com

The following table provides examples of how mass spectrometry is used to characterize this compound-related compounds.

| Compound Type | Technique | Purpose | Typical Finding | Reference |

|---|---|---|---|---|

| Polyphenyls (e.g., this compound) | HRMS | Structural Characterization & Formula Confirmation | Measured m/z matches calculated exact mass. | researchgate.net |

| This compound-based Dendrimers | MALDI-TOF MS | Monitoring Reaction & Characterizing Large Structures | Detection of high molecular weight dendrimer peaks. | mpg.decardiff.ac.uk |

| Low MW Amines (General Application) | MALDI-TOF MS with Derivatization | Qualitative and Quantitative Analysis | Detection limit in the low femtomole range. | nih.gov |

Other Advanced Spectroscopic Techniques (e.g., Transient Absorption Spectroscopy, Raman Spectroscopy, Electrochemistry)

Beyond fluorescence and mass spectrometry, a range of other advanced spectroscopic techniques provide deeper insights into the electronic structure, excited-state behavior, and molecular vibrations of this compound and its derivatives.

Transient Absorption (TA) Spectroscopy , also known as flash photolysis, is a pump-probe technique used to study short-lived excited states. edinst.commagnitudeinstruments.com A sample is excited by a short laser pulse (the pump), and the resulting changes in absorption are monitored over time with a second pulse (the probe). google.com This method is invaluable for tracking the dynamics of photo-induced processes, such as electron and energy transfer, and for characterizing the properties of excited singlet and triplet states. edinst.com For this compound derivatives, TA spectroscopy can elucidate the mechanisms behind their photophysical properties, including AIE. beilstein-journals.org For example, studies on related systems have used femtosecond TA spectroscopy to observe the formation of charge-transfer states and follow their decay kinetics on timescales from femtoseconds to nanoseconds. beilstein-journals.orgmdpi.com

Raman Spectroscopy is a vibrational spectroscopy technique that provides information about a molecule's chemical structure, conformation, and orientation. imperial.ac.uknih.gov It is based on the inelastic scattering of monochromatic light, where the frequency shifts of the scattered light correspond to the vibrational modes of the molecule. uliege.bespectroscopyonline.com Raman spectroscopy is complementary to infrared (IR) spectroscopy and is particularly useful for studying non-polar bonds and symmetric vibrations, which are abundant in aromatic systems like this compound. solubilityofthings.com It can be used to characterize the structural features of this compound derivatives in various states (solid, liquid, or in solution) and to probe how intermolecular interactions in aggregates affect the molecular vibrations. cdnsciencepub.comrsc.org

Electrochemistry , particularly techniques like cyclic voltammetry (CV), is used to investigate the redox properties of molecules. By measuring the oxidation and reduction potentials, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be estimated. acs.org These parameters are critical for designing materials for organic electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Electrochemical studies have been performed on dendrimers and complexes containing this compound units to evaluate their electronic properties and stability. acs.orgmpg.de For instance, the introduction of this compound substituents on perylene cores has been shown to modulate their electrochemical properties. sci-hub.seresearchgate.net

The table below summarizes findings from these advanced techniques for this compound and related systems.

| Technique | System Studied | Information Obtained | Key Findings / Measured Values | Reference |

|---|---|---|---|---|

| Transient Absorption Spectroscopy | Benzil-PIC in Benzene | Excited State Lifetimes | Biexponential decay with lifetimes of 260 ns and 820 ns. | beilstein-journals.org |

| Raman Spectroscopy | Pentylbenzene through Decylbenzene | Conformational Analysis | Identified conformers based on alkyl CH stretch and other vibrational modes. | rsc.org |

| Electrochemistry (Cyclic Voltammetry) | Bimetallic Ru(II) Complexes | Redox Potentials | Irreversible oxidation observed between 1.1-1.2 V. | acs.org |

| Electrochemistry (Cyclic Voltammetry) | Polyphenylene Dendrimers | HOMO/LUMO Energy Levels | Oxidation potentials measured to determine electronic properties. | mpg.de |

Computational Chemistry and Theoretical Studies of Pentaphenylbenzene Systems

Quantum Chemical Calculations

Quantum chemical calculations have emerged as a powerful tool to investigate the electronic structure and properties of complex molecular systems like pentaphenylbenzene. These methods, which solve the Schrödinger equation with varying levels of approximation, provide deep insights into the fundamental nature of chemical bonding and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying large molecules due to its favorable balance of accuracy and computational cost. wikipedia.org DFT methods are based on the principle that the energy of a system can be determined from its electron density. wikipedia.orgmpg.de This approach has been widely applied to investigate the electronic structure of this compound and related polyphenylene systems. researchgate.netcdnsciencepub.com

In the context of this compound derivatives, DFT calculations have been instrumental in evaluating the rotational barriers of the peripheral phenyl rings. researchgate.net For instance, calculations at the DFT level have been used to assess the steric effects of different substituents on the rotational dynamics. researchgate.net Furthermore, dispersion-corrected DFT methods have been employed to accurately capture the non-covalent interactions, such as π-π stacking, which play a crucial role in the stabilization of crowded molecules like oligophenylenes containing this compound units. researchgate.net DFT calculations have also been used to show that for some highly substituted and distorted systems, the conformation observed in the crystal structure may not represent the lowest energy conformation in the gas phase, highlighting the role of packing forces. researchgate.net The choice of functional and basis set is critical in DFT calculations, with hybrid functionals like B3LYP often used in conjunction with Pople-style basis sets (e.g., 6-31G(d)) for such organic systems. researchgate.net

Table 1: Selected Applications of DFT in this compound Systems

| Studied System/Property | DFT Method/Level of Theory | Key Findings | Reference(s) |

| Rotational barriers in indenyl derivatives of anthracenes and triptycenes | DFT level calculations | Provided semi-quantitative data on steric effects of fragments relevant to molecular brakes. | researchgate.net |

| Conformational analysis of 1,3,5-tris(pentaphenylphenyl)benzene | B3LYP/6-31G(d) | Located ground and transition state structures for functional group rotations. | researchgate.net |

| Stabilization in crowded oligophenylenes | Dispersion-corrected DFT | Underestimated stabilization unless steric crowding is well-balanced in a homodesmotic scheme. | researchgate.net |

| Structure of distorted hexaphenylbenzene (B1630442) derivatives | Density functional calculations | Indicated that gas-phase lowest energy conformations can differ from crystal structures. | researchgate.net |

Ab Initio Methods in Electronic Structure Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These "from first principles" methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, offer a systematic way to approach the exact solution of the Schrödinger equation. wikipedia.org While computationally more demanding than DFT, ab initio methods can provide benchmark results for electronic structure and properties. uol.de

In the study of systems related to this compound, ab initio methods have been utilized to provide a detailed understanding of their conformational behavior. For example, a computational analysis of 1,3,5-tris(pentaphenylphenyl)benzene, a molecule built upon this compound units, employed the Hartree-Fock method with a minimal STO-3G basis set (HF/STO-3G) alongside other computational techniques. researchgate.net This study aimed to locate the ground and transition state structures associated with the rotation of the bulky pentaphenylphenyl groups. researchgate.net The application of such ab initio methods, even at a fundamental level, contributes to a comprehensive understanding of the potential energy surface of these sterically congested molecules. While more advanced ab initio calculations on this compound itself are not extensively documented in the provided context, the foundational knowledge from related systems underscores the utility of these methods in elucidating electronic structure. mdpi.comaps.org

Conformational Energetics and Dynamics

The non-planar arrangement of the phenyl rings in this compound gives rise to a complex conformational landscape. Computational methods are essential for mapping this landscape, identifying stable conformers, and determining the energy barriers that separate them.

Calculation of Torsional Profiles and Rotational Barriers

The rotation of the five peripheral phenyl rings relative to the central benzene (B151609) ring is a key dynamic process in this compound. The energy required for this rotation, known as the rotational barrier, is a measure of the steric hindrance within the molecule. Computational chemistry allows for the calculation of the torsional profile, which describes the change in energy as a function of the dihedral angle of a rotating phenyl ring.

Studies on this compound derivatives (C₆Ph₅X) have shown that the free energies of activation for phenyl ring rotation are sensitive to the steric bulk of the substituent 'X'. cdnsciencepub.com These barriers can be determined experimentally using techniques like variable-temperature NMR and computationally through methods like DFT. researchgate.net For example, the rotational barriers in a series of this compound derivatives were found to range from 15.5 kcal/mol for X = H to 18.7 kcal/mol for the bulky tert-butyl group (X = CMe₃). cdnsciencepub.com This trend clearly demonstrates that increasing the steric size of the substituent enhances the barrier to rotation. The calculation of these barriers is crucial for understanding the dynamic behavior of these molecules and for the design of molecular machines where controlled rotational motion is desired. cdnsciencepub.com

Table 2: Calculated Rotational Barriers for this compound Derivatives (C₆Ph₅X)

| Substituent (X) | Free Energy of Activation (kcal/mol) | Reference |

| H | 15.5 | cdnsciencepub.com |

| CMe₃ | 18.7 | cdnsciencepub.com |

Note: This table is based on reported ranges and specific values may vary depending on the computational method and experimental conditions.

Ground State and Transition State Structure Elucidation

Identifying the most stable three-dimensional arrangement of a molecule (the ground state) and the structures of the highest energy points along a reaction coordinate (transition states) is fundamental to understanding its conformational behavior. researchgate.net For complex molecules like this compound, computational methods are indispensable for elucidating these structures.

Computational analyses on related large polyphenylene molecules, such as 1,3,5-tris(pentaphenylphenyl)benzene, have successfully located the ground state and transition state structures for all possible conformational reactions, specifically the rotations of the functional groups. researchgate.net These calculations reveal the preferred orientations of the numerous phenyl rings and the pathways for their interconversion. researchgate.net For instance, density functional calculations on highly crowded oligophenylenes have shown that the structures observed in the solid state by X-ray crystallography are not always the lowest energy conformations in the gas phase, suggesting that crystal packing forces can influence the observed geometry. researchgate.net The transition state is a critical configuration that lies at the highest point on the potential energy pathway between two stable conformers. researchgate.net

Free Energies of Activation for Conformational Reactions

The free energy of activation (ΔG‡) represents the energy barrier that must be overcome for a conformational change, such as the rotation of a phenyl ring, to occur. researchgate.net It is a key parameter that determines the rate of such dynamic processes. Computational chemistry provides a direct route to calculating these activation energies.

For sterically hindered molecules like derivatives of this compound, the free energies of activation for the rotation of the peripheral phenyl rings have been computationally determined. cdnsciencepub.com These calculations have shown a clear correlation between the size of a substituent on the central ring and the magnitude of the activation energy. cdnsciencepub.com Specifically, in C₆Ph₅X compounds, the free energy of activation was found to increase from 15.5 kcal/mol when X is hydrogen to 18.7 kcal/mol when X is a tert-butyl group. cdnsciencepub.com Such computational results are often compared with experimental data from dynamic NMR studies to validate the theoretical models. researchgate.net The ability to accurately calculate these activation energies is crucial for predicting the conformational stability and dynamics of this compound-based systems at different temperatures. researchgate.net

Molecular Mechanics and Molecular Dynamics Simulations

In the study of polyphenylene dendrimers constructed from this compound units, molecular mechanics calculations and molecular dynamics simulations have been employed to elucidate their structure and conformational behavior. rsc.org For instance, simulations of a second-generation (G2) dendrimer built upon a tetraethynylbiphenyl core and featuring multiple this compound units were conducted to assess its shape-persistence. rsc.orgacs.org These calculations, using force fields like MM2 and MM3, model the interactions between atoms to predict the molecule's dynamic behavior over time. acs.org

Further atomistic molecular dynamics investigations on polyphenylene dendrimers with a planar 1,3,5-trisubstituted benzene core have explored their structural time evolution. nih.gov These simulations, performed at various temperatures, help to classify stable conformations and have revealed that jumps between different conformations can occur, leading to oscillations between "open" and "collapsed" global shapes, particularly for second-generation dendrimers. nih.gov The insights gained from MM and MD simulations are thus fundamental to understanding how the this compound unit contributes to the creation of large, shape-persistent, and functional molecular architectures. researchgate.netacs.org

Electronic Structure and Molecular Orbital (MO) Analysis (e.g., Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO) Gaps)

The electronic properties of molecules containing this compound are governed by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical stability, reactivity, and optical and electronic properties. mdpi.com A large HOMO-LUMO gap generally signifies high kinetic stability and low chemical reactivity, whereas a smaller gap is characteristic of molecules that are more easily excited and thus more reactive. mdpi.com

Density Functional Theory (DFT) is a widely used quantum chemical method to calculate the energies of these frontier orbitals and predict the electronic behavior of complex organic molecules. The analysis of HOMO and LUMO distributions reveals the regions of a molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO), providing insight into potential charge-transfer interactions.

While specific DFT calculations for the isolated this compound molecule are not extensively detailed in the surveyed literature, studies on related derivatives provide valuable insights. For example, computational analysis of potential organic photovoltaic materials based on phenanthrene (B1679779) derivatives, which share structural similarities with polyphenyl systems, demonstrates the utility of this approach. The calculated HOMO and LUMO energy levels for a phenanthrene-based polymer candidate were determined, allowing for the evaluation of its potential as a non-fullerene acceptor in organic solar cells. researchgate.net

Table 1: Example of Calculated Frontier Orbital Energies for a Phenanthrene-Based Polymer Derivative

| Parameter | Energy (eV) |

| HOMO | -6.08 |

| LUMO | -3.56 |

| HOMO-LUMO Gap (ΔE) | 2.52 |

Data sourced from a computational study on phenanthrene derivatives. researchgate.net

Such calculations are essential for designing new materials. By systematically modifying the chemical structure—for instance, by adding electron-donating or electron-withdrawing groups—researchers can tune the HOMO-LUMO gap to achieve desired electronic properties, a strategy central to the development of materials for organic electronics. nih.gov

Prediction of Spectroscopic Properties (e.g., Absorption and Emission Origins)

Computational chemistry provides indispensable tools for predicting the spectroscopic properties of molecules, such as their UV-visible absorption and fluorescence emission spectra. Time-Dependent Density Functional Theory (TD-DFT) is a premier method for calculating the excited states of molecules, enabling the simulation of their electronic spectra with a good balance of accuracy and computational cost. researchgate.netdergipark.org.tr This predictive capability is crucial for understanding the origin of absorption and emission bands and for designing novel chromophores and fluorophores with specific optical characteristics. nih.gov

The TD-DFT method calculates the vertical transition energies from the ground state to various excited states, which correspond to the absorption of light. rsc.org The calculated energies and their corresponding oscillator strengths can be used to generate a theoretical absorption spectrum. Similarly, by optimizing the geometry of the first excited state (S1) and calculating the transition energy back to the ground state (S0), the fluorescence emission can be predicted. dergipark.org.tr The difference between the absorption and emission maxima is known as the Stokes shift.

Table 2: Example of Photophysical Properties for a this compound-Containing Compound

| Property | Value |

| Fluorescence Quantum Yield | 20% |

| Fluorescence Lifetime | 1.6 ns |

Data sourced from a study on a ruthenium complex with this compound ligands. ijnnonline.net

The accuracy of TD-DFT predictions can be influenced by the choice of the exchange-correlation functional and the basis set, as well as the inclusion of solvent effects, often modeled using methods like the Polarizable Continuum Model (PCM). researchgate.net Careful calibration against experimental data allows these theoretical tools to serve as a powerful guide for the synthesis of new materials, saving significant time and resources by focusing experimental efforts on the most promising candidates. nih.gov

Reaction Mechanisms in Pentaphenylbenzene Chemistry

Mechanisms of Pentaphenylbenzene Formation

The construction of the sterically crowded this compound core is most notably achieved through a specific type of pericyclic reaction.

Diels-Alder Cycloaddition Mechanism (e.g., with Carbon Monoxide Extrusion)

The primary route for synthesizing this compound is the Diels-Alder reaction, a [4+2] cycloaddition, followed by a cheletropic extrusion of a small molecule, most commonly carbon monoxide (CO). cdnsciencepub.com The archetypal reaction involves the cycloaddition of a substituted cyclopentadienone, acting as the diene, with an alkyne, serving as the dienophile. mdpi.comumkc.edu

A well-established example is the reaction between tetraphenylcyclopentadienone (B147504) (the diene) and a suitable dienophile like phenylacetylene (B144264). cdnsciencepub.com The mechanism proceeds as follows:

[4+2] Cycloaddition: The diene (tetraphenylcyclopentadienone) and the dienophile (phenylacetylene) undergo a concerted cycloaddition to form a bicyclic adduct. umkc.edu

Cheletropic Extrusion: This intermediate is unstable and readily undergoes a retro-Diels-Alder type reaction, extruding a molecule of carbon monoxide. wikipedia.org This extrusion is an irreversible step that drives the reaction towards the formation of the highly stable aromatic ring of the this compound product. umkc.edu

This synthetic strategy is not limited to just this compound. For instance, the reaction of tetraphenylcyclopentadienone with diphenylacetylene (B1204595) yields hexaphenylbenzene (B1630442) through the same mechanistic pathway. wikipedia.orgbartleby.comwikipedia.org The versatility of this reaction allows for the synthesis of various substituted polyphenylenes by choosing appropriately substituted dienes and dienophiles. mdpi.com For example, using propynoic acid as the dienophile results in the formation of tetraphenylbenzoic acid. mdpi.com

| Diene | Dienophile | Product | Reference |

| Tetraphenylcyclopentadienone | Phenylacetylene | This compound | cdnsciencepub.com |

| Tetraphenylcyclopentadienone | Diphenylacetylene | Hexaphenylbenzene | wikipedia.orgbartleby.comwikipedia.org |

| Tetraphenylcyclopentadienone | Propynoic acid | Tetraphenylbenzoic acid | mdpi.com |

This method has been instrumental in creating precursors for larger, complex structures like nanographenes and other polycyclic aromatic hydrocarbons. mdpi.comresearchgate.net

Functional Group Transformations and Rearrangement Reactions

Once the this compound core is formed, its peripheral phenyl rings or attached functional groups can undergo further transformations.

Acid-Mediated Reactions (e.g., Esterification, Ring Closure)

Functional groups on the this compound scaffold can be manipulated using acid-mediated reactions. A key example involves 2,3,4,5,6-pentaphenylbenzoic acid.

Esterification: The conversion of a carboxylic acid to an ester, known as Fischer esterification, is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid. masterorganicchemistry.comlibretexts.org However, direct acid-catalyzed esterification of 2,3,4,5,6-pentaphenylbenzoic acid can be challenging due to the significant steric hindrance around the carboxyl group. cdnsciencepub.com The bulky pentaphenylphenyl group shields the reaction center. cdnsciencepub.com

Ring Closure: An attempted acid-catalyzed esterification of 2,3,4,5,6-pentaphenylbenzoic acid with propargyl alcohol using sulfuric acid did not yield the expected ester. Instead, it resulted in an intramolecular ring closure to form 1,2,3,4-tetraphenylfluorenone. cdnsciencepub.com The proposed mechanism involves the initial formation of a sterically protected acylium ion. This reactive intermediate then undergoes an intramolecular electrophilic attack on one of the adjacent phenyl rings, followed by cyclization and loss of a proton to yield the fluorenone product. cdnsciencepub.com

Meyer-Schuster Rearrangement Analogues

In the context of this compound chemistry, analogues of the Meyer-Schuster rearrangement have been observed. This rearrangement typically involves the acid-catalyzed conversion of a propargyl alcohol to an α,β-unsaturated ketone or aldehyde.

During the base-catalyzed esterification of 2,3,4,5,6-pentaphenylbenzoic acid with propargyl alcohol, alongside the desired propargyl ester, a side product was identified as 2-oxopropyl 2,3,4,5,6-pentaphenylbenzoate. cdnsciencepub.com The formation of this product is attributed to a Meyer-Schuster type rearrangement, likely occurring during the acidic workup phase of the reaction. A proposed mechanism involves a cyclic intermediate. cdnsciencepub.com

Organometallic Complex Formation Mechanisms

This compound can act as a ligand in organometallic chemistry, coordinating to a metal center. The formation of these complexes involves the interaction of the π-electrons of the aromatic rings with the metal's orbitals.

The synthesis of organometallic complexes of this compound has been achieved, for example, by reacting it with chromium hexacarbonyl, Cr(CO)₆. cdnsciencepub.comresearchgate.net This reaction yields (η⁶-C₆Ph₅H)Cr(CO)₃ complexes. The mechanism of formation for such piano-stool complexes generally involves the substitution of carbonyl ligands on the metal center by the arene. This can be initiated thermally or photochemically to dissociate CO ligands, creating a vacant coordination site for the arene to bind.

Interestingly, the chromium tricarbonyl unit can coordinate to either the central benzene (B151609) ring or one of the peripheral ortho-phenyl rings of the this compound ligand. cdnsciencepub.comresearchgate.net This demonstrates the ability of the sterically hindered this compound to still form stable organometallic complexes. The formation of such complexes is a key step in creating advanced materials with specific electronic or catalytic properties. nih.gov

Oxidative Cyclodehydrogenation (Scholl Reaction) Pathways in Related Systems

The Scholl reaction is a powerful method for creating carbon-carbon bonds between aromatic rings through oxidative cyclodehydrogenation, leading to the formation of larger polycyclic aromatic hydrocarbons (PAHs) and nanographenes from polyphenylene precursors. thieme-connect.comrsc.orgresearchgate.net While the direct application to this compound itself to form a specific, larger fused system is part of a broader field, the mechanistic pathways are highly relevant. researchgate.net

The mechanism of the Scholl reaction is complex and can proceed through two main pathways, depending on the reaction conditions (oxidant and acid used): rsc.orgnih.gov

Arenium Ion Pathway: This mechanism is typically favored in the presence of a protic acid and an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). rsc.orgnih.gov It involves the protonation of an aromatic ring to form an arenium cation (a sigma complex). This cation then acts as an electrophile, attacking a neighboring aryl ring in an intramolecular electrophilic aromatic substitution. Subsequent deprotonation and oxidation lead to the formation of the new C-C bond and a planarized, fused aromatic system. acs.org In nitrogen-containing systems, this pathway can be initiated by protonation of the nitrogen atom. acs.org

Radical Cation Pathway: This pathway is thought to operate when using oxidants like iron(III) chloride (FeCl₃). nih.govresearchgate.net It begins with the one-electron oxidation of the aromatic precursor to form a radical cation. This radical cation can then undergo intramolecular coupling with another aryl ring, followed by deprotonation and further oxidation to yield the final cyclized product. researchgate.net

The choice of catalyst and reaction conditions is crucial as it can determine the selectivity and success of the cyclodehydrogenation, especially with complex precursors where multiple reaction pathways are possible. rsc.orgacs.org Steric hindrance from bulky substituents can also influence the outcome, sometimes preventing complete planarization. researchgate.netacs.org This reaction is a cornerstone in the bottom-up synthesis of structurally well-defined graphene nanoribbons. researchgate.netrsc.org

| Reagent | Proposed Mechanism | Product Type | Reference |

| DDQ / Protic Acid (e.g., MeSO₃H) | Arenium Ion Pathway | Often leads to specific, sometimes unexpected, ring formations (e.g., octagons). | nih.gov |

| FeCl₃ | Radical Cation Pathway | Generally leads to the formation of expected hexagonal fused rings (graphenic structures). | nih.govresearchgate.net |

Advanced Applications and Materials Science Aspects of Pentaphenylbenzene Architectures

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecules, where weaker, reversible non-covalent interactions such as hydrogen bonding, metal coordination, and pi-pi stacking govern the spatial organization of the components. wikipedia.org Pentaphenylbenzene's rigid and well-defined three-dimensional structure makes it an excellent scaffold for constructing intricate supramolecular architectures.

Molecular Propellers and Gears

The inherent propeller-like conformation of this compound and its derivatives has led to their investigation as components of molecular-scale machinery. These multi-aryl systems are characterized by their static and dynamic stereochemical properties. acs.org The arrangement of multiple phenyl groups around a central core creates a structure that can exhibit geared or correlated rotational motion. acs.orgacs.org

While the concept of molecular gears is well-established, the specific dynamics within this compound systems are a subject of ongoing study. The introduction of a bulky substituent in the "X" position of a C6Ph5X structure can influence the orientation of the surrounding phenyl rings, suggesting a transmission of steric interactions. cdnsciencepub.com However, the five-fold symmetry of this compound introduces a unique challenge. According to the parity rule for gear trains, a cyclic array with an odd number of gears where dynamic gearing is disallowed may lead to the immobilization of the rotors. cdnsciencepub.com This suggests that inducing correlated motion in this compound-based systems might be more complex than in systems with an even number of "blades."

Computational studies, including semiempirical calculations and molecular mechanics, are crucial for understanding the conformational landscapes and rotational energy barriers of these molecular propellers. acs.orgrsc.org For instance, calculations on the tetraphenylcyclopentadienyl ligand, a related structure, show a propeller orientation with defined interplanar angles and relatively low energy barriers for conformational changes. acs.org

| System Type | Key Features | Potential Function | Relevant Findings |

| Molecular Propellers | Multi-aryl systems with a helical arrangement around a central core. acs.org | Components in nanoscale devices. researchgate.net | The propeller shape is a fundamental characteristic of this compound. acs.org |

| Molecular Gears | Intermeshed molecular components capable of correlated motion. acs.org | Transmission of motion at the molecular level. acs.org | The odd number of phenyl rings in this compound may restrict correlated dynamic gearing. cdnsciencepub.com |

Dendrimer Scaffolds Based on this compound Units

This compound units are integral components in the synthesis of polyphenylene dendrimers (PPDs). nih.govnih.gov These dendrimers are highly branched, monodisperse macromolecules with a well-defined, shape-persistent architecture. rsc.orgnih.gov The synthesis often involves a repetitive sequence of a Diels-Alder cycloaddition, which forms the this compound unit, followed by a deprotection step. rug.nl

The rigid and bulky nature of the this compound building blocks contributes to the creation of dendrimers with defined cavities and a high degree of structural integrity. nih.govresearchgate.net This shape-persistence is a key feature that distinguishes PPDs from more flexible dendrimers, preventing the undesired leaching of encapsulated guest molecules. nih.gov The size and functionality of these dendrimers can be precisely controlled by the choice of core molecule and the generational growth of the dendritic arms. nih.govrug.nl

These dendrimers have been synthesized up to the ninth generation, achieving a molecular weight of 1.9 MDa while maintaining a low polydispersity index. nih.gov The applications of these this compound-based dendrimers are diverse, ranging from the encapsulation of catalysts and chromophores to their use as templates for creating other nanostructures. researchgate.net

| Dendrimer Generation | Number of Benzene (B151609) Rings | Diameter (Å) | Key Synthetic Step |

| G1 | 22 | 21 | [2+4] cycloaddition-deprotection sequence. rsc.org |

| G2 | 62 | - | [2+4] cycloaddition-deprotection sequence. rsc.org |

| G3 | 142 | 55 | [2+4] cycloaddition-deprotection sequence. rsc.org |

Design of Host-Guest Systems and Molecular Recognition

The well-defined, rigid cavities within supramolecular structures built from this compound units make them excellent candidates for host-guest chemistry and molecular recognition. nih.govtandfonline.com Molecular recognition is the process by which one molecule, the host, selectively binds to another molecule, the guest, through non-covalent interactions. keaipublishing.comcolorado.edu The preorganized and rigid nature of receptors based on these architectures is key to achieving high selectivity and strong binding. uni-mainz.de

Polyphenylene dendrimers constructed from this compound can be functionalized with specific binding sites within their scaffold. nih.gov For example, third-generation PPDs have been synthesized with pyridyl binding sites and azobenzene (B91143) functionalities, creating a system where guest molecule release can be controlled. nih.gov The ability to design host systems with precisely controlled cavities allows for the selective encapsulation of guest molecules, with potential applications in areas like drug delivery and sensing. nih.govkeaipublishing.com The study of these host-guest systems is crucial for understanding fundamental biological processes and for the development of new functional materials. wikipedia.orgrsc.org

Organic Electronics and Optoelectronic Materials

This compound and its derivatives have emerged as promising materials for applications in organic electronics, a field that utilizes organic molecules for electronic devices. researchgate.net Their unique electronic properties, combined with their robust, non-planar structures, offer advantages in devices like organic light-emitting diodes (OLEDs).

Organic Light-Emitting Diodes (OLEDs) and Emitters

OLEDs are devices that emit light in response to an electric current, with the emissive layer being a film of organic compounds. wikipedia.org this compound derivatives have been successfully incorporated into OLEDs as emitters and hole-transporting materials. rsc.orgnih.gov The non-planar structure of this compound helps to prevent the aggregation of molecules in the solid state, which can otherwise lead to a decrease in fluorescence quantum yield. rsc.orgsci-hub.se

For instance, a this compound-functionalized benzo acs.orgnih.govrsc.orgthiadiazole derivative has been developed as a red molecular emitter for non-doped OLEDs. rsc.org This material exhibited good solubility, excellent thermal stability, and stable photoluminescence. rsc.org The resulting OLEDs achieved saturated red emission with a maximum external quantum efficiency of 1.0% and a brightness of 1572 cd/m². rsc.org

Derivatives of this compound have also been designed as hole-transporting materials in OLEDs. nih.gov Compounds with methoxy-substituted carbazolyl or diphenylamino moieties have shown high thermal stability and promising hole transport characteristics. nih.gov OLEDs incorporating these materials have demonstrated high external quantum efficiencies, outperforming devices based on standard materials. nih.gov